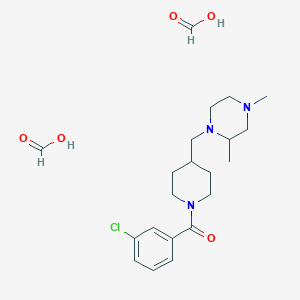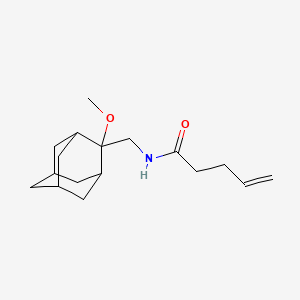![molecular formula C13H21N3O4S2 B2634439 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea CAS No. 2415490-04-7](/img/structure/B2634439.png)
1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, commonly known as MMPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MMPI is a potent inhibitor of a specific class of enzymes known as matrix metalloproteinases (MMPs), which are involved in a range of physiological and pathological processes, including tissue remodeling, angiogenesis, and metastasis.
作用机制
MMPI exerts its effects by inhibiting the activity of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, which are zinc-dependent endopeptidases involved in the degradation of extracellular matrix proteins. 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea are involved in a range of physiological and pathological processes, including tissue remodeling, angiogenesis, and metastasis. By inhibiting the activity of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, MMPI can prevent the degradation of extracellular matrix proteins, thereby reducing tumor growth and metastasis.
Biochemical and Physiological Effects:
MMPI has been shown to have a range of biochemical and physiological effects, particularly in the context of cancer. In animal models of cancer, MMPI has been shown to reduce tumor growth and metastasis, as well as inhibit angiogenesis and induce apoptosis. In addition, MMPI has also been shown to reduce inflammation and oxidative stress, which are associated with many pathological conditions.
实验室实验的优点和局限性
MMPI has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a high degree of selectivity for 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea. In addition, MMPI has been extensively studied in animal models of cancer, and its effects have been well characterized. However, there are also some limitations to the use of MMPI in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the high cost of synthesis and purification may also limit its use in some experiments.
未来方向
There are several future directions for the study of MMPI. One area of research is the development of more potent and selective MMP inhibitors, which may have greater therapeutic potential. Another area of research is the investigation of the potential applications of MMPI in other pathological conditions, such as osteoarthritis, atherosclerosis, and inflammatory bowel disease. Finally, the development of new delivery systems for MMPI may also enhance its effectiveness in vivo.
合成方法
The synthesis of MMPI involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 1-methanesulfonyl-4-methoxypiperidine, which is then reacted with thiophen-2-yl isocyanate to form the desired product, MMPI. The overall yield of the synthesis process is around 30%, and the purity of the final product is typically greater than 95%.
科学研究应用
MMPI has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea are overexpressed in many types of cancer, and their activity is associated with tumor growth, invasion, and metastasis. MMPI has been shown to inhibit the activity of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea, thereby reducing tumor growth and metastasis in animal models of cancer. In addition, MMPI has also been studied for its potential applications in other pathological conditions, such as osteoarthritis, atherosclerosis, and inflammatory bowel disease.
属性
IUPAC Name |
1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S2/c1-20-13(5-7-16(8-6-13)22(2,18)19)10-14-12(17)15-11-4-3-9-21-11/h3-4,9H,5-8,10H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBQJWGBNPCDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




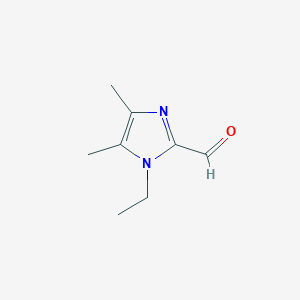
![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)
![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)
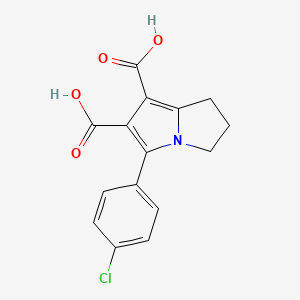
![Methyl 2-chloro-5-{[1-(methoxycarbonyl)cyclohexyl]sulfamoyl}pyridine-3-carboxylate](/img/structure/B2634369.png)
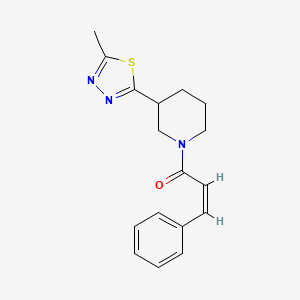
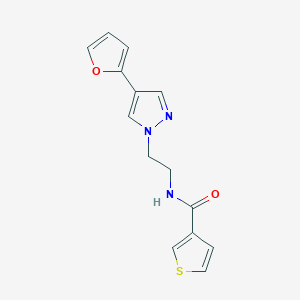
![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
